molecular formula C22H19Br2NO3 B10854065 Deltamethrin-d5

Deltamethrin-d5

Cat. No.: B10854065
M. Wt: 510.2 g/mol
InChI Key: OWZREIFADZCYQD-LPDJBGJGSA-N
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Description

Deltamethrin-d5 is an isotope-labeled analog of the pyrethroid insecticide deltamethrin, where the phenoxy protons are substituted by deuterium. This compound is primarily used as a deuterated internal standard in various analytical techniques, particularly in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deltamethrin-d5 involves the deuteration of deltamethrin. The process typically includes the substitution of hydrogen atoms with deuterium in the phenoxy group of deltamethrin. This is achieved through a series of chemical reactions that introduce deuterium into the molecular structure. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out in facilities equipped with advanced analytical tools to monitor the incorporation of deuterium and the overall quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Deltamethrin-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Deltamethrin-d5

This compound is unique due to its deuterated structure, which makes it an ideal internal standard for analytical techniques. The incorporation of deuterium provides it with nearly identical physical properties to deltamethrin, ensuring accurate quantification and analysis in various research applications .

Properties

Molecular Formula

C22H19Br2NO3

Molecular Weight

510.2 g/mol

IUPAC Name

[(S)-cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m0/s1/i3D,4D,5D,8D,9D

InChI Key

OWZREIFADZCYQD-LPDJBGJGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)[C@@H](C#N)OC(=O)[C@@H]3[C@@H](C3(C)C)C=C(Br)Br)[2H])[2H]

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C

Origin of Product

United States

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